Merafloxacin

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

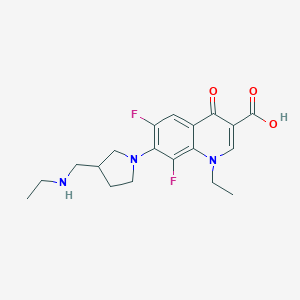

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYYCLWCHFVRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869517 | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91188-00-0, 110013-21-3 | |

| Record name | Merafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91188-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CI 934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MERAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Merafloxacin (CI-934) full chemical name

An In-Depth Technical Guide to Merafloxacin (CI-934)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

This compound, also known as CI-934, is a fluoroquinolone antibacterial agent. Its full chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid [1]. The racemic mixture is often referred to as (±)-1-ETHYL-7-(3-((ETHYLAMINO)METHYL)-1-PYRROLIDINYL)-6,8-DIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID[2].

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₃F₂N₃O₃ |

| Molecular Weight | 379.40 g/mol [1][2] |

| CAS Number | 91188-00-0[1] |

Mechanism of Action: Dual-Activity Profile

This compound exhibits a dual-activity profile, functioning as both a traditional antibacterial agent and a novel antiviral agent by targeting a specific viral replication mechanism.

Antibacterial Activity

As a fluoroquinolone, this compound's primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively halts bacterial proliferation.

Antiviral Activity: Inhibition of Programmed -1 Ribosomal Frameshifting (-1 PRF)

More recently, this compound was identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2[3][4]. The translation of the viral polyprotein essential for replication is dependent on a ribosomal frameshift at a specific RNA pseudoknot structure. This compound disrupts this process, leading to the premature termination of the viral polymerase and halting viral replication[5].

The following diagram illustrates the mechanism of -1 PRF and the inhibitory action of this compound.

Caption: this compound inhibits viral replication by preventing -1 PRF.

Quantitative Data

Antiviral Activity

This compound has demonstrated significant inhibitory effects on the replication of various betacoronaviruses.

| Virus | Assay | Endpoint | Value (µM) |

| SARS-CoV-2 | -1 PRF Inhibition | IC₅₀ | ~20[6][7] |

| SARS-CoV-2 | Viral Replication | EC₅₀ | 2.6[3][7] |

| SARS-CoV-2 | Viral Replication | EC₉₀ | 12[3] |

| SARS-CoV | -1 PRF Inhibition | IC₅₀ | ~20[5] |

| HCoV-HKU1 | -1 PRF Inhibition | IC₅₀ | 30[5][6] |

| HCoV-OC43 | -1 PRF Inhibition | IC₅₀ | 39[5][6] |

Antibacterial Activity

This compound shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Group/Species | MIC Range (mg/L) |

| Gram-Positive Aerobes | |

| Staphylococcus aureus | 0.06 - 0.25[8] |

| Beta-haemolytic streptococci | 0.12 - 0.5[8] |

| Streptococcus pneumoniae | 0.25 - 0.5[8] |

| Viridans streptococci | 0.06 - 0.5[8] |

| Enterococci | 0.12 - 0.5[8] |

| Gram-Negative Aerobes | |

| Enterobacteriaceae | < 1[8] |

| Aeromonas sp. | < 1[8] |

| Haemophilus influenzae | < 1[8] |

| Neisseria gonorrhoeae | < 1[8] |

| Acinetobacter | ≤ 8[8] |

| Pseudomonas aeruginosa | ≤ 8[8] |

| Anaerobes | |

| Bacteroides species | 1 - 8[8] |

| Other Anaerobes | ≤ 1[8] |

Experimental Protocols

High-Throughput Screening for -1 PRF Inhibitors

The identification of this compound as a -1 PRF inhibitor was the result of a high-throughput compound screen. The general workflow for such a screen is outlined below.

Caption: Workflow for identifying -1 PRF inhibitors like this compound.

Methodology:

-

Reporter Construct: A dual-reporter system is created, typically with a fluorescent protein (e.g., mCherry) followed by the viral frameshift element (FSE) and a second fluorescent protein in the -1 frame (e.g., GFP).

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is transfected with the reporter construct.

-

Compound Screening: A library of small molecules is added to the cells in a multi-well plate format.

-

Data Acquisition: After an incubation period, the cells are imaged, and the fluorescence intensity of both reporter proteins is quantified.

-

Hit Identification: Compounds that alter the ratio of the second fluorescent protein to the first are identified as potential modulators of frameshifting.

-

Validation: Hits are validated using a secondary, often more sensitive, assay such as a dual-luciferase reporter assay to confirm their effect on -1 PRF and to determine IC₅₀ values.

Viral Replication Assay (Plaque Assay)

To determine the efficacy of this compound in inhibiting viral propagation, a plaque assay is commonly employed.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.

-

Infection: The cells are infected with a known dilution of the virus for a short period.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

-

Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ and EC₉₀ values are calculated by comparing the number of plaques in treated wells to untreated controls.

Summary and Future Directions

This compound (CI-934) is a promising dual-action molecule with established antibacterial properties and a novel antiviral mechanism of action against betacoronaviruses. Its ability to specifically inhibit the -1 programmed ribosomal frameshifting essential for viral replication provides a unique therapeutic avenue. Further research into the precise binding site of this compound on the viral RNA pseudoknot and optimization of its structure could lead to the development of a new class of broad-spectrum antiviral drugs targeting this fundamental viral process.

References

- 1. medkoo.com [medkoo.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Restriction of SARS-CoV-2 Replication by Targeting Programmed −1 Ribosomal Frameshifting In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tlooto.com [tlooto.com]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. news-medical.net [news-medical.net]

- 8. The in-vitro activity of CI-934 compared with that of other new 4-quinolones and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Merafloxacin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for Merafloxacin (also known as CI-934), a fluoroquinolone antibacterial agent. The information is compiled from established chemical principles and analogous synthesis strategies for related compounds, offering a practical framework for the preparation and purification of this molecule in a laboratory setting.

Overview of this compound

This compound, with the chemical name 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is a member of the fluoroquinolone class of antibiotics. Its structure features the characteristic quinolone core, which is crucial for its antibacterial activity, along with a substituted piperazine moiety at the C-7 position that influences its spectrum of activity. While primarily investigated for its antibacterial properties, recent studies have also highlighted its potential as a -1 programmed ribosomal frameshifting (-1 PRF) inhibitor, indicating possible antiviral applications[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₉F₂N₃O₃ |

| Molecular Weight | 351.35 g/mol [3] |

| CAS Number | 98079-55-1[3] |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Insoluble in DMSO[1] |

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the construction of the core fluoroquinolone ring system followed by the introduction of the 3-methylpiperazine side chain. The following protocol is a plausible synthetic route based on established fluoroquinolone chemistry.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-stage process: the formation of the key intermediate, ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, followed by a nucleophilic substitution with 2-methylpiperazine and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (Key Intermediate)

This step involves a Gould-Jacobs type reaction.

-

Materials: 2,3,4,5-Tetrafluorobenzoyl chloride, diethyl malonate, magnesium ethoxide, triethyl orthoformate, ethylamine, diphenyl ether.

-

Procedure:

-

React 2,3,4,5-tetrafluorobenzoyl chloride with diethyl malonate in the presence of magnesium ethoxide to form the corresponding benzoylmalonate.

-

The resulting intermediate is then reacted with triethyl orthoformate and ethylamine to yield an ethyl acrylate derivative.

-

This derivative undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinolone ring system, yielding ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

-

Step 2: Synthesis of Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate

This step involves a nucleophilic aromatic substitution reaction.

-

Materials: Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, 2-methylpiperazine, a suitable base (e.g., triethylamine or potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

Dissolve the fluoroquinolone intermediate in the chosen solvent.

-

Add 2-methylpiperazine and the base to the reaction mixture.

-

Heat the mixture to a temperature typically ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials: Ethyl 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylate, a base (e.g., sodium hydroxide or potassium hydroxide), and a solvent mixture (e.g., ethanol/water).

-

Procedure:

-

Suspend the ester in the ethanol/water mixture.

-

Add the base and reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the crude this compound.

-

The crude product is then collected by filtration.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for purifying fluoroquinolones.

Purification Workflow

References

Physicochemical Properties of Merafloxacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its chemical name is 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[1]. Beyond its antibacterial properties, this compound has garnered recent attention for its potential antiviral activity, specifically as an inhibitor of -1 programmed ribosomal frameshifting (-1 PRF) in beta-coronaviruses, including SARS-CoV-2. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, crucial for its development and application in pharmaceutical research. Due to the limited availability of direct experimental data for this compound, this guide also incorporates information from structurally similar fluoroquinolones to provide a broader context for its expected physicochemical profile.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a drug molecule like this compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₃F₂N₃O₃ | [1] |

| Molecular Weight | 379.4 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 200-220.45 °C | N/A |

Solubility

The solubility of a drug is a key factor influencing its bioavailability. Fluoroquinolones, as amphoteric molecules, exhibit pH-dependent solubility.

Experimental Data for this compound:

Direct quantitative experimental data for the aqueous solubility of this compound is limited. It is reported to be insoluble in water and ethanol, with some solubility in DMSO.

Data for Structurally Similar Fluoroquinolones:

To provide context, the solubility of other fluoroquinolones is presented below. These compounds share the core quinolone structure and often exhibit similar solubility profiles. For instance, fluoroquinolones typically show a "U"-shaped pH-solubility profile, with higher solubility in acidic and alkaline conditions and minimum solubility near their isoelectric point.

| Compound | Intrinsic Solubility (S₀) | Conditions |

| Ciprofloxacin | 0.086 mg/mL | 25 °C[2] |

| Norfloxacin | 0.37 mg/mL | 25 °C[2] |

| Ofloxacin | - | Minimum solubility in water[3] |

| Marbofloxacin | Varies with solvent composition | 283.15–323.15 K[4] |

pKa (Ionization Constant)

The pKa values of a drug determine its degree of ionization at a given pH, which in turn affects its solubility, permeability, and binding to biological targets. Fluoroquinolones typically have two main ionizable groups: a carboxylic acid and a basic amine on the piperazinyl or similar substituent.

Expected pKa Values for this compound:

Based on its structure, this compound is expected to have two pKa values:

-

pKa₁ (Carboxylic Acid): Around 5.8 - 6.8

-

pKa₂ (Amine Group): Around 7.5 - 9.0

Experimental Data for Structurally Similar Fluoroquinolones:

| Compound | pKa₁ (Carboxylic Acid) | pKa₂ (Amine) |

| Ciprofloxacin | ~6.1 | ~8.7 |

| Norfloxacin | ~6.3 | ~8.5 |

| Ofloxacin | ~5.9 | ~8.3 |

Partition and Distribution Coefficients (LogP & LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is a critical factor for membrane permeability and overall ADME properties. LogP refers to the partition of the neutral form of the molecule, while LogD is pH-dependent and accounts for all ionic species.

Computed and Experimental Data:

| Parameter | Value | Method |

| XLogP3 (this compound) | -0.1 | Computed |

| LogP (Structurally Similar Fluoroquinolones) | -1.0 to 2.0 | Experimental (Shake-flask) |

| LogD (pH 7.4, Structurally Similar Fluoroquinolones) | -2.0 to 1.0 | Experimental |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of new chemical entities are essential for reproducibility and regulatory purposes. Below are generalized protocols commonly employed for fluoroquinolones, which would be applicable to this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a buffer of a specific pH in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the solid phase from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa (Potentiometric Titration)

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol-water) if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).

Determination of Partition Coefficient (LogP/LogD) (Shake-Flask Method)

-

Solvent Preparation: n-Octanol and water (or a buffer of a specific pH for LogD) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

Quantification: The concentration of this compound in both the aqueous and n-octanol phases is determined by a suitable analytical method like HPLC-UV.

-

Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Visualized Pathways

This compound exhibits a dual mechanism of action, targeting both bacterial enzymes and a key process in viral replication.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, this compound's primary antibacterial mechanism involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA intermediate, this compound traps the enzyme, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound.

Inhibition of -1 Programmed Ribosomal Frameshifting (-1 PRF)

A more recently discovered mechanism of action for this compound is its ability to inhibit -1 programmed ribosomal frameshifting (-1 PRF) in beta-coronaviruses. This process is essential for the virus to synthesize its replication machinery. By interfering with the ribosomal frameshift, this compound disrupts the production of key viral proteins, thereby inhibiting viral replication.

References

Structural Analysis of Merafloxacin Binding to the SARS-CoV-2 Frameshifting Element: A Technical Guide

Abstract

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, has spurred an intensive search for effective antiviral therapeutics. A promising strategy involves targeting conserved, functional RNA structures within the viral genome. One such critical structure is the frameshifting element (FSE), an RNA pseudoknot that mediates a -1 programmed ribosomal frameshift (-1 PRF). This process is essential for the synthesis of viral RNA-dependent RNA polymerase (RdRp) and other key replicase proteins. Inhibition of -1 PRF presents a viable strategy for disrupting the viral life cycle. Through high-throughput screening, the fluoroquinolone antibacterial agent, Merafloxacin, was identified as a specific inhibitor of SARS-CoV-2 -1 PRF.[1][2] This technical guide provides a consolidated overview of the structural and quantitative analysis of this compound's interaction with the SARS-CoV-2 FSE, detailing the mechanism of action, biophysical data, and the experimental protocols used for its characterization. While a high-resolution co-crystal structure of the this compound-RNA complex is not yet available, existing data provides crucial insights into its binding and functional consequences.

Mechanism of Action: Inhibition of -1 Programmed Ribosomal Frameshifting

Translation of the SARS-CoV-2 ORF1ab gene produces two essential polyproteins, pp1a and pp1ab. The synthesis of the larger pp1ab, which contains the crucial RNA-dependent RNA polymerase (nsp12), depends on a -1 programmed ribosomal frameshift.[2][3] This event is orchestrated by a complex RNA structure, the frameshifting element (FSE), located at the junction of ORF1a and ORF1b. The FSE forces the translating ribosome to pause and slip back by one nucleotide, thereby continuing translation in a new reading frame (-1 frame).

This compound exerts its antiviral activity by directly targeting the FSE RNA structure.[1][2] The binding of this compound to the FSE pseudoknot disrupts the delicate structural dynamics required for efficient frameshifting.[2][4] This inhibition reduces the production of the pp1ab polyprotein, thereby impeding viral replication.[2] The proposed mechanism suggests that this compound binding may either destabilize the pseudoknot, preventing the necessary ribosomal pause, or conversely, over-stabilize it, leading to prolonged stalling and ribosomal traffic jams.[2][4] Biophysical evidence, which shows a decrease in the RNA's melting temperature upon drug binding, lends support to a destabilization model.

Figure 1: Mechanism of this compound's antiviral action via inhibition of -1 PRF.

Quantitative Data Summary

The interaction between this compound and the SARS-CoV-2 FSE, along with its downstream biological effects, has been quantified through various assays. The data highlights its potency in cell-based and cell-free systems.

| Parameter | Description | Value | Virus/System | Reference |

| IC₅₀ (-1 PRF) | Half-maximal inhibitory concentration for -1 ribosomal frameshifting. | ~20 µM | SARS-CoV-2 (in HEK293T cells) | [5] |

| IC₅₀ (-1 PRF) | Half-maximal inhibitory concentration for -1 ribosomal frameshifting. | 33.5 ± 7.3 μM | SARS-CoV-2 (in-cell assay) | |

| IC₅₀ (-1 PRF) | Half-maximal inhibitory concentration for -1 ribosomal frameshifting. | 30 µM | HCoV-HKU1 | [5] |

| IC₅₀ (-1 PRF) | Half-maximal inhibitory concentration for -1 ribosomal frameshifting. | 39 µM | HCoV-OC43 | [5] |

| EC₅₀ (Replication) | Half-maximal effective concentration for inhibiting viral replication. | 2.6 µM | SARS-CoV-2 (in Vero E6 cells) | [2] |

| EC₉₀ (Replication) | 90% effective concentration for inhibiting viral replication. | 12 µM | SARS-CoV-2 (in Vero E6 cells) | [2] |

| ΔTₘ (Biophysical) | Change in the melting temperature of the FSE RNA upon binding. | -3.7 ± 0.5 °C | SARS-CoV-2 FSE RNA |

Structural Analysis and Biophysical Characterization

A definitive high-resolution structure of this compound complexed with the FSE RNA has not yet been reported. However, biophysical methods provide indirect evidence of direct binding and offer clues about the structural consequences.

Thermal Shift (Melting) Assay: A key piece of evidence for a direct interaction is the observed shift in the thermal stability of the FSE RNA in the presence of this compound. A thermal shift assay measures the melting temperature (Tₘ), the point at which 50% of the RNA is unfolded. This compound was found to decrease the Tₘ of the FSE by approximately 3.7 °C, indicating that the drug destabilizes the folded RNA structure.[6] This contrasts with other molecules that are known to stabilize RNA pseudoknots. This destabilizing effect is consistent with a mechanism where this compound prevents the FSE from adopting or maintaining the rigid conformation required to effectively pause the ribosome for frameshifting.

Other Biophysical Techniques (NMR, ITC): While specific binding data from techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy for the this compound-FSE interaction have been challenging to obtain, these methods are foundational for RNA-drug discovery.[6]

-

NMR Spectroscopy can map the binding site on the RNA by monitoring chemical shift perturbations of specific nucleotides upon ligand titration.[7]

-

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kᴅ), enthalpy (ΔH), and entropy (ΔS).[8][9]

Future structural studies using these techniques, or co-crystallography, will be critical to elucidate the precise atomic interactions, binding pose, and stoichiometry of the this compound-FSE complex.

Key Experimental Protocols

The discovery and characterization of this compound as a -1 PRF inhibitor rely on specialized biochemical and cellular assays.

Dual-Luciferase Reporter Assay for -1 PRF Efficiency

This is the primary functional assay used to quantify the efficiency of ribosomal frameshifting and the effect of inhibitors.

Principle: A reporter plasmid is constructed where the Renilla luciferase (RLuc) gene is in the initial reading frame (0 frame) and the Firefly luciferase (FLuc) gene is in the -1 frame.[10][11] The SARS-CoV-2 FSE sequence is cloned between these two reporter genes. For FLuc to be translated, the ribosome must successfully perform a -1 frameshift at the FSE. The ratio of FLuc to RLuc luminescence is therefore directly proportional to the -1 PRF efficiency.

Methodology:

-

Plasmid Construction: The SARS-CoV-2 FSE sequence is inserted between the RLuc and FLuc coding sequences in a suitable expression vector. The FLuc sequence is engineered to be in the -1 reading frame relative to RLuc.

-

Cell Transfection: HEK293T or other suitable cells are transfected with the reporter plasmid using a lipid-based transfection reagent (e.g., Lipofectamine).

-

Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cell Lysis: After a defined incubation period (e.g., 24 hours), cells are washed with PBS and lysed using a specialized buffer (e.g., Glo Lysis Buffer).

-

Luminescence Measurement: The cell lysate is transferred to a luminometer plate.

-

First, a substrate for FLuc (e.g., Dual-Glo Luciferase Reagent) is added, and the luminescence is measured after a 10-minute incubation.

-

Second, a stop reagent and the substrate for RLuc (e.g., Dual-Glo Stop & Glo Reagent) are added, and the RLuc luminescence is measured after another 10-minute incubation.

-

-

Data Analysis: The -1 PRF efficiency is calculated as the ratio of FLuc activity to RLuc activity (FLuc/RLuc). This ratio is then normalized to the vehicle control to determine the percent inhibition for each this compound concentration.

References

- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual-Luciferase PRF Reporter Assay. [bio-protocol.org]

- 4. news-medical.net [news-medical.net]

- 5. pnas.org [pnas.org]

- 6. Discovery of Small Molecules Targeting the Frameshifting Element RNA in SARS-CoV-2 Viral Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 9. Monitoring RNA-ligand interactions using isothermal titration calorimetry. | CU Experts | CU Boulder [experts.colorado.edu]

- 10. woodside-lab.physics.ualberta.ca [woodside-lab.physics.ualberta.ca]

- 11. Structural and functional conservation of the programmed −1 ribosomal frameshift signal of SARS coronavirus 2 (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Metabolic Insights: A Comprehensive List of Long-Tail Keywords for D-galactose-5-13C in Scientific Research

For scientific researchers delving into the intricacies of cellular metabolism, D-galactose-5-13C serves as a powerful tool for tracing the path of galactose through various biochemical pathways. To facilitate more effective content creation and information retrieval for this specialized audience, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative. This structured approach aims to address the specific queries researchers may have at different stages of their experimental journey with D-galactose-5-13C.

| Category | Long-tail Keyword |

| Foundational & Exploratory | What is D-galactose-5-13C and its chemical properties? |

| Synthesis and isotopic purity of D-galactose-5-13C | |

| Commercial suppliers of D-galactose-5-13C | |

| D-galactose-5-13C stability and storage conditions | |

| Applications of 13C labeled galactose in metabolic research | |

| D-galactose-5-13C as a tracer for inborn errors of metabolism | |

| Understanding galactose metabolism with stable isotopes | |

| Principle of metabolic flux analysis using D-galactose-5-13C | |

| D-galactose-5-13C for studying the Leloir pathway | |

| Tracing galactose conversion to glucose using D-galactose-5-13C | |

| Role of D-galactose-5-13C in investigating galactosemia | |

| D-galactose-5-13C incorporation into glycoproteins and glycolipids | |

| Exploring the pentose phosphate pathway with D-galactose-5-13C | |

| D-galactose-5-13C in studying cellular energy metabolism | |

| Natural abundance correction for D-galactose-5-13C experiments | |

| Methodological & Application | Protocol for D-galactose-5-13C labeling in cell culture |

| In vivo infusion of D-galactose-5-13C in animal models | |

| Gas chromatography-mass spectrometry (GC-MS) method for D-galactose-5-13C | |

| Liquid chromatography-mass spectrometry (LC-MS) analysis of D-galactose-5-13C | |

| Nuclear magnetic resonance (NMR) spectroscopy for D-galactose-5-13C detection | |

| Sample preparation for D-galactose-5-13C metabolomics | |

| Derivatization of D-galactose-5-13C for GC-MS analysis | |

| Quantifying isotopic enrichment of D-galactose-5-13C | |

| Experimental design for metabolic flux analysis with D-galactose-5-13C | |

| D-galactose-5-13C breath test protocol for liver function | |

| Measuring galactose oxidation rates using D-galactose-5-13C | |

| Tracing D-galactose-5-13C into the TCA cycle | |

| D-galactose-5-13C for quantifying endogenous galactose production | |

| Using D-galactose-5-13C in exercise physiology studies | |

| Software for analyzing D-galactose-5-13C flux data | |

| Troubleshooting & Optimization | Optimizing D-galactose-5-13C concentration for cell labeling |

| Common interferences in D-galactose-5-13C analysis | |

| Troubleshooting low 13C enrichment from D-galactose-5-13C | |

| Improving peak separation of D-galactose-5-13C in chromatography | |

| Minimizing isotopic dilution in D-galactose-5-13C experiments | |

| Correcting for background noise in D-galactose-5-13C mass spectra | |

| Challenges in achieving isotopic steady state with D-galactose-5-13C | |

| Avoiding contamination in D-galactose-5-13C tracer studies | |

| Optimizing derivatization efficiency for 13C-galactose | |

| Data normalization strategies for D-galactose-5-13C metabolomics | |

| Addressing matrix effects in LC-MS analysis of D-galactose-5-13C | |

| How to handle low signal-to-noise ratio in D-galactose-5-13C NMR | |

| Improving the sensitivity of D-galactose-5-13C detection | |

| Resolving co-elution of galactose and glucose in 13C tracer analysis[1][2] | |

| Best practices for D-galactose-5-13C experimental replicates | |

| Validation & Comparative | Comparing D-galactose-5-13C with D-galactose-1-13C as a tracer[3] |

| D-galactose-5-13C vs. uniformly labeled [U-13C]galactose for flux analysis[4] | |

| Cross-validation of metabolic fluxes determined with D-galactose-5-13C | |

| Comparing D-galactose-5-13C and 13C-glucose for tracing glycolysis | |

| Validation of D-galactose-5-13C results with enzymatic assays[5] | |

| D-galactose-5-13C vs. deuterium-labeled galactose for metabolic studies[6][7] | |

| Alternative methods to D-galactose-5-13C for measuring galactose metabolism[8] | |

| Accuracy of D-galactose-5-13C for determining galactose turnover rates | |

| Limitations of using D-galactose-5-13C in specific cell types | |

| Comparing D-galactose-5-13C metabolic data with Seahorse XF Analyzer results[9][10] | |

| Correlating D-galactose-5-13C flux data with gene expression analysis | |

| Is D-galactose-5-13C a better tracer than 13C-fructose for specific pathways?[11][12] | |

| Assessing the cost-effectiveness of D-galactose-5-13C versus other tracers | |

| How does D-galactose-5-13C compare to non-isotopic methods like HPLC for galactose quantification? | |

| Reproducibility of metabolic flux data obtained with D-galactose-5-13C |

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative assessment of whole body galactose metabolism in galactosemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-Galactose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1570-0.1 [isotope.com]

- 5. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy D-Galactose-13C,d1 [smolecule.com]

- 8. Direct non-radioactive assay of galactose-1-phosphate:uridyltransferase activity using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Galactose Enhances Oxidative Metabolism and Reveals Mitochondrial Dysfunction in Human Primary Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Discovery and history of Merafloxacin (CI-934)

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-ヒドロキシ安息香酸ベンジル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Intact Parabens in the Human Plasma of Cancer and Non-Cancer Patients Using a Validated Fabric Phase Sorptive Extraction Reversed-Phase Liquid Chromatography Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moca.net.ua [moca.net.ua]

- 9. Benzyl 4-hydroxybenzoate analytical standard 94-18-8 [sigmaaldrich.com]

Merafloxacin: A Technical Guide for Researchers and Drug Development Professionals

Merafloxacin (CI-934) is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum antibacterial activity. Initially developed in the 1980s, it has recently garnered renewed interest for its potential antiviral properties, specifically as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in coronaviruses, including SARS-CoV-2. This guide provides a comprehensive technical overview of this compound, consolidating available data on its antibacterial and antiviral activities, mechanism of action, and available experimental insights.

Chemical and Physical Properties

This compound is chemically known as 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₉H₂₃F₂N₃O₃ |

| Molecular Weight | 379.4 g/mol |

| CAS Number | 91188-00-0 |

Antibacterial Activity

This compound exhibits potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against staphylococci and streptococci.

In Vitro Susceptibility

The minimum inhibitory concentrations (MICs) of this compound against various bacterial isolates have been determined using standard agar and broth dilution methods. The following tables summarize the available MIC data, primarily focusing on MIC₉₀ values (the concentration required to inhibit the growth of 90% of isolates).

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | 0.06 - 0.25 | 0.25 |

| Methicillin-Resistant S. aureus (MRSA) | - | - | 0.13 |

| Enterococcus faecalis | - | - | 0.5 |

| Streptococcus pneumoniae | - | 0.25 - 0.5 | - |

| Beta-hemolytic streptococci | - | 0.12 - 0.5 | - |

| Viridans streptococci | - | 0.06 - 0.5 | - |

| Listeria monocytogenes | - | - | 1.0 |

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Enterobacteriaceae | - | 0.1 - 25 | 1.6 |

| Haemophilus influenzae | - | ≤0.003 - 0.025 | 0.025 |

| Neisseria gonorrhoeae | - | ≤0.003 - 0.025 | 0.025 |

| Neisseria meningitidis | - | - | 0.13 |

| Pseudomonas aeruginosa | - | 3.1 - 25 | >8.0 |

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₉₀ (µg/mL) |

| Non-Bacteroides anaerobes | - | 0.05 - 3.1 | 1.6 |

| Bacteroides species | - | 1 - 8 | - |

Mechanism of Action: Antibacterial

As a fluoroquinolone, this compound's primary antibacterial mechanism of action is the inhibition of bacterial DNA synthesis.[1][2] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[2][3] this compound binds to the GyrA subunit of DNA gyrase, interfering with its strand-cutting and resealing functions.[3] This leads to the stabilization of the enzyme-DNA complex, blocking the progression of the replication fork and inducing lethal double-strand breaks in the bacterial chromosome.[1]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.[2] this compound inhibits topoisomerase IV, preventing the segregation of replicated DNA into daughter cells and ultimately leading to cell death.[4]

The following diagram illustrates the antibacterial mechanism of action of this compound.

References

Methodological & Application

Unlocking Research Potential: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for the Metallo-β-Lactamase Inhibitor MK-3402

For scientific researchers navigating the complexities of antimicrobial resistance, the metallo-β-lactamase (MBL) inhibitor MK-3402 presents a promising avenue of investigation. To facilitate the dissemination and discovery of crucial research related to this compound, a comprehensive list of SEO-driven, long-tail keywords has been developed. Categorized by specific researcher intents, these keywords are designed to guide content creation and ensure that valuable information reaches the scientific community effectively.

MK-3402 is an investigational metallo-β-lactamase inhibitor designed to be used in combination with β-lactam antibiotics to combat infections caused by resistant bacteria.[1][2] It functions by blocking metallo-β-lactamase enzymes, which are produced by some bacteria and render certain antibiotics ineffective.[1] Early-stage studies have shown that MK-3402 is well-tolerated in healthy individuals, and further clinical trials are needed to evaluate its potential in treating antibiotic-resistant bacterial infections.[1][3] The compound has demonstrated inhibitory activity against key MBLs such as IMP-1, NDM-1, and VIM-1.[4]

The following table provides a structured list of long-tail keywords tailored to the various stages of the research process, from initial exploration to validation and comparative analysis.

| Category | Long-tail Keyword |

| Foundational & Exploratory | MK-3402 mechanism of action explained |

| what is MK-3402 MBL inhibitor | |

| MK-3402 discovery and development timeline | |

| structural basis of MK-3402 MBL inhibition | |

| MK-3402 target enzyme binding kinetics | |

| understanding the synergistic effect of MK-3402 | |

| MK-3402 inhibition spectrum against class B beta-lactamases | |

| preliminary in vitro evaluation of MK-3402 | |

| early research findings on MK-3402 efficacy | |

| chemical properties and structure of MK-3402 | |

| Methodological & Application | MK-3402 checkerboard assay protocol steps |

| in vitro synergy testing MK-3402 with imipenem | |

| determining the MIC of MK-3402 against clinical isolates | |

| cell-based assay for evaluating MK-3402 efficacy | |

| protocol for MK-3402 reconstitution from powder | |

| preparing MK-3402 stock solution in DMSO | |

| time-kill curve assay protocol for MK-3402 combinations | |

| setting up a broth microdilution assay for MK-3402 | |

| in vivo animal model for testing MK-3402 efficacy | |

| quantifying MK-3402 activity using a nitrocefin assay | |

| Troubleshooting & Optimization | MK-3402 solubility issues in physiological buffers |

| troubleshooting unexpected results in MBL inhibitor synergy assay | |

| optimizing MK-3402 concentration for checkerboard assays | |

| potential for MK-3402 degradation in culture media | |

| impact of serum proteins on MK-3402 activity in vitro | |

| addressing variability in MK-3402 MIC determination | |

| optimizing pre-incubation time for MK-3402 enzymatic assays | |

| overcoming compound precipitation in MK-3402 experiments | |

| identifying and mitigating artifacts in MK-3402 screening assays | |

| improving reproducibility of MK-3402 synergy data | |

| Validation & Comparative | validating MK-3402 activity against VIM-producing Pseudomonas aeruginosa |

| head-to-head comparison of MK-3402 and other MBL inhibitors | |

| MK-3402 versus relebactam efficacy spectrum against Enterobacteriaceae | |

| comparative IC50 values of MK-3402 and taniborbactam | |

| evaluating the synergistic effect of MK-3402 and cefepime | |

| cross-resistance studies with MK-3402 in MBL-producing isolates | |

| confirming MK-3402 efficacy in ceftazidime-avibactam resistant strains | |

| comparing MK-3402 and vaborbactam against KPC-producing Klebsiella pneumoniae | |

| validation of MK-3402 synergy with meropenem in NDM-1 positive E. coli | |

| assessing the post-antibiotic effect of MK-3402 combinations |

References

Application Note: Evaluating Merafloxacin Efficacy Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Merafloxacin (also known as CI-934) is a fluoroquinolone antibiotic that has been identified as an inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in SARS-CoV-2 and other betacoronaviruses.[1][2][3] This mechanism is essential for the translation of viral polyproteins, making -1 PRF a compelling target for antiviral strategies.[2][4] This document provides detailed protocols for assessing the antiviral efficacy and cytotoxicity of this compound in Vero E6 cells, a common and reliable model for virological studies.[3][5] The protocols cover cytotoxicity assays to determine the compound's safety profile and viral replication assays to measure its antiviral activity.

Cytotoxicity Assessment of this compound

Before evaluating antiviral efficacy, it is crucial to determine the cytotoxic concentration of this compound on the host cells. This ensures that any observed reduction in viral replication is due to the drug's specific antiviral activity and not simply because the host cells are dying. The 50% cytotoxic concentration (CC50) is a key metric derived from this assay.

Protocol 1: MTT Assay for Cell Viability

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to measure the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM. A typical concentration range to test would be from 0.1 µM to 200 µM. Include a "vehicle control" (DMSO only, at the highest concentration used for the drug) and a "cells only" control (no treatment).

-

Treatment: After 24 hours, remove the old media from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2, corresponding to the duration of the planned antiviral assay.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.

Antiviral Efficacy Assessment

This section describes how to measure the ability of this compound to inhibit viral replication in Vero E6 cells. The primary endpoint is the 50% effective concentration (EC50), the concentration of the drug that inhibits viral replication by 50%.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the drug.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (or other relevant betacoronavirus)

-

DMEM with 2% FBS

-

This compound stock solution

-

Avicel or methylcellulose overlay medium

-

Crystal Violet staining solution

-

6-well or 12-well cell culture plates

-

Formalin (10%) for fixation

Procedure:

-

Cell Seeding: Seed Vero E6 cells into 12-well plates to form a confluent monolayer (approximately 5 x 10^5 cells per well). Incubate for 24-48 hours.

-

Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces countable plaques (e.g., MOI of 0.01).[6] Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: During the incubation, prepare serial dilutions of this compound in DMEM with 2% FBS. The concentration range should be below the determined CC50 value.

-

Overlay: After the 1-hour incubation, remove the virus inoculum, wash the cells once with PBS, and overlay the monolayer with 1 mL of the this compound-containing medium mixed with an overlay like Avicel (e.g., 0.4% final concentration).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 until visible plaques are formed.

-

Fixation and Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, stain the cells with Crystal Violet solution for 15-20 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration.

Data Presentation and Interpretation

The efficacy and safety of an antiviral compound are summarized by its CC50, EC50, and Selectivity Index (SI). The SI is a critical ratio that indicates the therapeutic window of the drug.

-

CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of host cells.

-

EC50 (50% Effective Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro.

-

Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value (typically >10) is desirable, as it indicates that the drug is effective against the virus at concentrations that are not toxic to the host cells.

Table 1: Efficacy and Cytotoxicity Data for this compound against SARS-CoV-2 in Vero E6 Cells

| Parameter | Value (µM) | Reference |

| EC50 | 2.6 | [2] |

| EC90 | 12 | [2] |

| CC50 | > 100 (Not specified, but no substantial cytotoxicity observed) | [2] |

| Selectivity Index (SI) | > 38.5 | Calculated from EC50 and estimated CC50 |

Note: Data is based on studies of SARS-CoV-2 replication in Vero E6 cells.[2]

Visualizations: Workflows and Mechanisms

Diagrams help to visualize the experimental process and the compound's mechanism of action.

Caption: General workflow for antiviral efficacy and cytotoxicity testing.

This compound's antiviral activity against betacoronaviruses stems from its ability to inhibit programmed -1 ribosomal frameshifting (-1 PRF).[2][3] This process is critical for the virus to synthesize its RNA-dependent RNA polymerase from two overlapping open reading frames (ORF1a and ORF1b).

Caption: Mechanism of action for this compound's antiviral effect.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pnas.org [pnas.org]

- 3. Restriction of SARS-CoV-2 replication by targeting programmed -1 ribosomal frameshifting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tlooto.com [tlooto.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Geneticin shows selective antiviral activity against SARS-CoV-2 by interfering with programmed −1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for -1 PRF Inhibitors using a Luciferase-Based Reporter Assay with Merafloxacin as a Case Study

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Programmed -1 ribosomal frameshifting (-1 PRF) is a crucial mechanism for the expression of key viral proteins in many viruses, including coronaviruses. This makes the -1 PRF machinery an attractive target for novel antiviral therapeutics. This application note details a robust luciferase-based reporter assay for identifying and characterizing inhibitors of -1 PRF. As a case study, we demonstrate the use of this assay to quantify the inhibitory effect of Merafloxacin, a fluoroquinolone antibacterial, on the -1 PRF signal of SARS-CoV-2.

This compound has been identified as a potent inhibitor of -1 PRF in betacoronaviruses.[1][2][3] The assay described herein was instrumental in this discovery and can be adapted for high-throughput screening of other compound libraries against various viral -1 PRF signals.

Principle of the Assay

The assay utilizes a dual-luciferase reporter construct. The upstream reporter (e.g., Renilla luciferase) is translated in the standard reading frame. The downstream reporter (e.g., Firefly luciferase) is in the -1 reading frame relative to the upstream reporter. Between the two reporters is a viral RNA sequence known as the frameshift-stimulating element (FSE), which includes a slippery sequence and an RNA pseudoknot.[1]

In the absence of frameshifting, only the upstream Renilla luciferase is translated. When -1 PRF occurs at the FSE, the ribosome shifts into the -1 reading frame and continues translation to produce the downstream Firefly luciferase. The ratio of Firefly to Renilla luciferase activity is therefore a quantitative measure of the -1 PRF efficiency. Potential inhibitors will decrease this ratio.

Data Presentation

Table 1: Dose-Dependent Inhibition of SARS-CoV-2 -1 PRF by this compound

| This compound Concentration (µM) | -1 PRF Efficiency (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 5 | 85.3 | ± 4.8 |

| 10 | 68.1 | ± 3.9 |

| 20 | 50.5 | ± 2.7 |

| 40 | 32.7 | ± 2.1 |

| 80 | 18.9 | ± 1.5 |

Note: Data is representative and normalized to the vehicle control (0 µM this compound). The IC50 for this compound in this assay is approximately 20 µM.[1][4]

Table 2: Specificity of this compound for Betacoronavirus -1 PRF Signals

| Virus -1 PRF Reporter | -1 PRF Inhibition by 20 µM this compound (%) |

| SARS-CoV-2 | 49.5 |

| SARS-CoV | 51.2 |

| HCoV-OC43 | 48.8 |

| HCoV-HKU1 | 47.3 |

| HIV-1 | < 5 |

| Dengue Virus | < 5 |

Note: This data demonstrates the specificity of this compound for betacoronavirus -1 PRF signals.[1]

Experimental Protocols

Materials and Reagents

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

This compound (CI-934)

-

DMSO (vehicle control)

-

-1 PRF dual-luciferase reporter plasmid (containing the viral FSE of interest)

-

White, opaque 96-well assay plates

-

Luminometer

Protocol 1: Cell Culture and Transfection

-

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Transfection:

-

For each well, dilute 100 ng of the -1 PRF dual-luciferase reporter plasmid into 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.3 µL of Lipofectamine 2000 into 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add 50 µL of the transfection complex to each well.

-

Protocol 2: Compound Treatment

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

Treatment: 24 hours post-transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate concentration of this compound or vehicle control.

-

Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

Protocol 3: Dual-Luciferase Assay

-

Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's instructions (Promega Dual-Luciferase® Reporter Assay System).

-

Cell Lysis: Remove the medium from the wells and gently wash once with 100 µL of PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.

-

Luminometer Measurement:

-

Set the luminometer to perform a dual-luciferase measurement.

-

Program the luminometer to inject 100 µL of LAR II and measure the Firefly luciferase activity.

-

Following the Firefly measurement, program the luminometer to inject 100 µL of Stop & Glo® Reagent and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Calculate the -1 PRF efficiency for each well using the following formula: -1 PRF Efficiency = (Firefly Luciferase Activity / Renilla Luciferase Activity)

-

Normalize the -1 PRF efficiency of the compound-treated wells to the vehicle control wells.

-

Plot the normalized -1 PRF efficiency against the logarithm of the this compound concentration to determine the IC50 value.

-

Visualizations

Caption: The mechanism of -1 programmed ribosomal frameshifting (-1 PRF).

Caption: Workflow for the luciferase-based -1 PRF inhibition assay.

Caption: Proposed mechanism for -1 PRF inhibition by this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Merafloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, also known as CI-934, is a synthetic difluorinated quinolinecarboxylic acid belonging to the fluoroquinolone class of antibiotics.[1] While recently investigated for its potential as a SARS-CoV-2 replication inhibitor, its primary mechanism of action is antibacterial, targeting bacterial DNA synthesis.[2][3] This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of various bacterial pathogens to this compound. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Like other fluoroquinolones, this compound's antibacterial effect is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[4][7] The primary target in Gram-negative bacteria is typically DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

Quantitative Susceptibility Data

The following tables summarize the in vitro activity of this compound (CI-934) against a range of clinically relevant bacteria. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of the tested strains (MIC90).

Table 1: In Vitro Activity of this compound (CI-934) against Gram-Positive Bacteria [1][8][9]

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Staphylococcus aureus (including methicillin-resistant strains) | 763 | 0.25 |

| Staphylococcus epidermidis | - | 0.2 |

| Streptococcus pneumoniae | 314 | ≤0.5 |

| Streptococcus pyogenes (Group A) | - | ≤0.5 |

| Streptococcus agalactiae (Group B) | - | ≤0.5 |

| Viridans group streptococci | - | 0.4 |

| Enterococcus faecalis | 314 | 0.5 |

| Listeria monocytogenes | - | 1.0 |

Table 2: In Vitro Activity of this compound (CI-934) against Gram-Negative Bacteria [1][8]

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Haemophilus influenzae | - | 0.025 - 0.06 |

| Neisseria gonorrhoeae | - | 0.025 - 0.13 |

| Neisseria meningitidis | - | 0.13 |

| Enterobacteriaceae (family) | - | 1.6 |

| Pseudomonas aeruginosa | - | >8.0 - 25 |

Table 3: In Vitro Activity of this compound (CI-934) against Anaerobic Bacteria [1]

| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |

| Non-Bacteroides anaerobe species | - | 1.6 |

Note: The potency of this compound has been observed to increase with alkalinity and may be somewhat lower in urine.[1]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid growth medium. The protocol is based on CLSI and EUCAST guidelines.[10][11][12][13][14][15]

Materials:

-

This compound analytical standard

-

Appropriate solvent for this compound (e.g., sterile deionized water with pH adjustment if necessary)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Plate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Sterilize by filtration.

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th or 11th well. Discard the final 50 µL from the last dilution well. This will result in a range of this compound concentrations, typically from 64 µg/mL to 0.06 µg/mL.

-

The 12th well in each row should serve as a growth control (no antibiotic).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a plate reader.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk. The protocol is based on CLSI and EUCAST guidelines.[16][17][18][19][20][21]

Materials:

-

This compound disks (A 3-µg disk is tentatively recommended).[8]

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Forceps

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum as described in the broth microdilution protocol (Step 3).

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Disks:

-

Using sterile forceps, place the this compound disk onto the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

-

Interpret the results based on established zone diameter breakpoints. For a 3-µg this compound disk, the tentatively recommended breakpoints are:

-

Susceptible: ≥15 mm

-

Resistant: ≤11 mm[8]

-

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Broth microdilution workflow.

Caption: Agar disk diffusion workflow.

References

- 1. In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. pnas.org [pnas.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scilit.com [scilit.com]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CI-934, a new difluoroquinolone: in vitro antibacterial activity and proposed disk diffusion test interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative in vitro activity of CI934, a new fluoroquinolone, alone and in combination with coumermycin, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. mdpi.com [mdpi.com]

- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. asm.org [asm.org]

- 20. hardydiagnostics.com [hardydiagnostics.com]

- 21. apec.org [apec.org]

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Merafloxacin, a fluoroquinolone antibacterial compound, has been identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] This unique mechanism of action makes this compound a valuable research tool for studying the intricacies of betacoronavirus replication and a potential lead compound for the development of novel antiviral therapeutics. These application notes provide a comprehensive overview of this compound's activity, quantitative data on its efficacy, and detailed protocols for its use in a research setting.

Programmed -1 ribosomal frameshifting is a crucial translational mechanism utilized by many viruses, including coronaviruses, to synthesize essential viral proteins from overlapping open reading frames (ORFs).[1][4] In betacoronaviruses, -1 PRF is required for the translation of ORF1b, which encodes critical components of the viral replication and transcription machinery, such as the RNA-dependent RNA polymerase (RdRp).[1][4] By specifically inhibiting this process, this compound offers a targeted approach to disrupt viral replication.[1][2][3][4][6]

Mechanism of Action

This compound's antiviral activity stems from its ability to specifically inhibit the -1 PRF signal of betacoronaviruses.[1][4] The proposed mechanism involves the interaction of this compound with the viral RNA frameshift site element (FSE), which is characterized by a three-stem pseudoknot structure in betacoronaviruses.[4] This interaction is thought to either destabilize the pseudoknot, leading to reduced ribosome pausing and frameshifting, or to excessively stabilize it, causing ribosomal stalling.[1] This inhibition is specific to betacoronaviruses, as this compound has shown little to no activity against the -1 PRF of other viruses like HIV-1 or other coronavirus genera with different FSE structures.[1][4][7]

Data Presentation

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound against SARS-CoV-2.

| Parameter | Value | Cell Line | Virus | Reference |

| EC50 | 2.6 µM | Vero E6 | SARS-CoV-2 | [1][3][6] |

| EC90 | 12 µM | Vero E6 | SARS-CoV-2 | [1][3][6] |

| CC50 | >50 µM | Vero E6 | N/A | [1] |

| Parameter | Value | Assay | Target | Reference |

| IC50 | ~20 µM | -1 PRF Reporter Assay | SARS-CoV-2 FSE | [1][3][4] |

Experimental Protocols

In Vitro Antiviral Activity Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound against a betacoronavirus, such as SARS-CoV-2, in a cell culture model.

Materials:

-

Vero E6 cells

-

Betacoronavirus stock (e.g., SARS-CoV-2)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., crystal violet for plaque assay, reagents for RT-qPCR)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare a series of dilutions of this compound in DMEM supplemented with 2% FBS and antibiotics. A typical concentration range would be from 0.1 µM to 50 µM.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with the betacoronavirus at a specific multiplicity of infection (MOI), for example, 0.05.

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for the virus replication cycle (e.g., 48 hours for SARS-CoV-2).

-

Quantification of Viral Replication:

-

Plaque Assay: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet to visualize and count plaques. The reduction in plaque number in treated wells compared to the virus control indicates antiviral activity.

-